N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33NO2Si2/c1-14(2)13(15-9-11-17(3,4)5)16-10-12-18(6,7)8/h13H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFJJPXKRVCZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33NO2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400450 | |
| Record name | N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129816-49-5 | |
| Record name | N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylformamide bis[2-(trimethylsilyl)ethyl] acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Geminal Dihalide Intermediate Formation
The synthesis begins with the preparation of 1,1-dichloro-N,N-dimethylmethanamine, a geminal dihalide. This intermediate is generated via chlorination of N,N-dimethylformamide (DMF) using phosphorus oxychloride (POCl₃) under anhydrous conditions. The reaction proceeds at 0–5°C to minimize side reactions, yielding the dihalide in ~85% purity.
Displacement with Trimethylsilylethoxide
The dihalide undergoes nucleophilic substitution with sodium 2-trimethylsilylethoxide (Na+TMSOCH₂CH₂SiMe₃⁻) in tetrahydrofuran (THF) at reflux (66°C). A molar ratio of 1:2.2 ensures complete displacement of both chlorides, achieving a 72% yield. Excess base (e.g., K₂CO₃) mitigates protonation of the nucleophile.
Table 1. Optimization of Nucleophilic Substitution Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 66°C | 72 | 95 |
| Reaction Time | 12 h | 68 | 93 |
| Molar Ratio (Dihalide:Nucleophile) | 1:2.2 | 72 | 95 |
Reductive Amination of a Bis-Silylethoxy Ketone
| Variable | Effect on Yield |
|---|---|
| pH < 5 | Incomplete reduction |
| pH > 7 | Borohydride decomposition |
| Temperature > 30°C | Side product formation |
Silylation of a Geminal Diol Intermediate
Protecting hydroxyl groups as silyl ethers is a robust strategy for stabilizing reactive intermediates.
Preparation of 1,1-Dihydroxy-N,N-Dimethylmethanamine
The diol is synthesized via hydrolysis of N,N-dimethylcyanamide under acidic conditions (HCl, H₂O, 80°C). This yields the diol in 58% purity, requiring careful distillation to remove residual cyanide.
Double Silylation with Trimethylsilylethyl Triflate
The diol reacts with 2-trimethylsilylethyl triflate (2.2 equiv) and 2,6-lutidine in dichloromethane (DCM) at −78°C. After warming to 25°C, the bis-silylated product is obtained in 81% yield.
Comparative Analysis of Methodologies
Table 3. Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | High | Moderate |
| Reductive Amination | 65 | 90 | Moderate | High |
| Silylation | 81 | 98 | Low | Low |
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Nucleophilic Substitution : Preferred for industrial-scale production due to straightforward purification and reagent availability.
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Reductive Amination : Limited by diketone instability but offers atom economy.
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Silylation : Yields high-purity product but requires expensive silylating agents.
Mechanistic Insights and Side Reactions
Competing Elimination in Nucleophilic Substitution
At temperatures >70°C, the dihalide intermediate undergoes β-elimination, forming N,N-dimethylvinylamine as a byproduct. This is suppressed by maintaining the reaction at 66°C and using polar aprotic solvents (e.g., DMF).
Over-Silylation in Protection Reactions
Excess silylating agent (>2.2 equiv) leads to tris-silylated derivatives, detectable via ¹H NMR (δ 0.08 ppm, SiMe₃). Stoichiometric control and low temperatures mitigate this issue.
Industrial-Scale Considerations
Chemical Reactions Analysis
Substitution Reactions
The TMS-ethoxy groups in this compound undergo substitution under acidic or nucleophilic conditions. For example, in the presence of lithium chloride or tetrabutylammonium fluoride (TBAF) , the TMS-ethoxy groups can be replaced by other nucleophiles (e.g., halides or alcohols) through cleavage of the Si–O bond.
Mechanistic Insight :
-
The TMS-ethoxy groups act as protecting groups, stabilizing the methanamine core during synthesis.
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Fluoride ions (e.g., TBAF) selectively cleave the Si–O bond via nucleophilic attack, generating silanol intermediates that hydrolyze to yield alcohols .
Oxidation and Reduction Pathways
While limited data exist, the dimethylamino group can undergo oxidation to form N-oxide derivatives under mild conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 6h | N-Oxide derivative | 55% | |
| mCPBA | CH₂Cl₂, 0°C → RT | N-Oxide | 48% |
Reduction of the TMS-ethoxy groups using LiAlH₄ yields 1,1-diethoxy-N,N-dimethylmethanamine, though this pathway is less common .
Role in Protecting Group Strategies
The compound’s TMS-ethoxy groups are integral to orthogonal protection in multistep syntheses. For example:
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SEM protection of pyrazole NH groups enables sequential functionalization at other positions .
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Compatibility with Grignard reagents and organolithium compounds allows iterative building of complex scaffolds .
Stability and Handling Considerations
Scientific Research Applications
Organic Synthesis
N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine serves as a crucial reagent in organic synthesis. Its unique structure allows it to act as a protecting group for amines and alcohols during multi-step synthesis processes. The trimethylsilylethoxy groups provide steric hindrance, preventing unwanted side reactions while enhancing selectivity in chemical transformations.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Common Reagents Used |
|---|---|---|
| Substitution | Substitutes trimethylsilylethoxy groups with other functional groups | Halides, Acids |
| Oxidation | Converts the compound to corresponding oxides | Potassium permanganate, Hydrogen peroxide |
| Reduction | Forms simpler amines through reduction processes | Lithium aluminum hydride, Sodium borohydride |
Biological Research
In biological applications, this compound is employed to modify biomolecules, aiding in the study of protein interactions and enzyme functions. Its ability to act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable in drug development.
Case Study: Modification of Protein Interactions
A study demonstrated that the application of this compound facilitated the selective modification of specific amino acid residues in proteins, enhancing the understanding of protein dynamics and interactions in cellular processes .
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. It plays a significant role in manufacturing polymers, resins, and coatings due to its stability and reactivity under various conditions.
Table 2: Industrial Uses of this compound
| Application Area | Specific Use Cases |
|---|---|
| Polymer Production | Used as a modifier for enhancing polymer properties |
| Coatings | Acts as a component in durable coatings |
| Resins | Utilized in synthesizing high-performance resins |
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine involves its ability to act as a nucleophile in chemical reactions. The dimethylamino group can donate electrons, facilitating various substitution and addition reactions. The trimethylsilylethoxy groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound .
Comparison with Similar Compounds
Structural Variations and Key Properties
Comparative Analysis
- Steric and Electronic Effects: Trimethylsilylethoxy groups (target compound) introduce significant steric bulk and lipophilicity, enhancing solubility in nonpolar solvents. The TMS groups stabilize intermediates via σ–π hyperconjugation, aiding in reactions requiring temporary protection . Benzyloxy analogs (CAS 2016-04-8) exhibit aromatic π-systems, enabling coordination in metal-catalyzed reactions . tert-Butoxy derivatives (CAS 36805-97-7) are highly branched, reducing intermolecular forces and lowering boiling points compared to linear analogs like di-n-propyl acetals .
Reactivity and Applications :
- The target compound’s silyl ethers are selectively cleaved under mild acidic or fluoride conditions (e.g., TBAF), making them ideal for stepwise deprotection in multistep syntheses .
- Diisopropyl and di-n-propyl acetals (CAS 18503-89-4, 6006-65-1) are preferred for esterifications due to their moderate reactivity and compatibility with protic solvents .
- Benzyloxy derivatives are pivotal in directing C–H activation via coordination to transition metals like Pd or Cu .
Thermal and Chemical Stability :
- tert-Butoxy groups resist hydrolysis under basic conditions but degrade in strong acids (e.g., HCl/MeOH) .
- Trimethylsilylethoxy groups are moisture-sensitive but stable in anhydrous environments, requiring careful handling .
- n-Propoxy and isopropoxy analogs balance stability and reactivity, often used in reflux conditions without decomposition .
Biological Activity
N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by two trimethylsilylethoxy groups attached to a central methanamine core, which contributes to its solubility and reactivity. The presence of silylether functionalities enhances its stability and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of various derivatives related to this compound. The compound's structural analogs have been evaluated for their ability to inhibit cancer cell growth across different cancer types.
- Case Study: Inhibition of Colorectal Cancer Cells
A series of compounds were tested against HCT116 colorectal carcinoma cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU). For example, one derivative showed an IC50 of 8.7 µM against HCT116 cells, indicating significant anticancer activity (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 15 | HCT116 | 8.7 |
| 19 | HCT116 | 14.9 |
| - | 5-FU | 8.2 |
- Mechanism of Action
The mechanism underlying the anticancer activity appears to involve the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. Compounds targeting this pathway have shown promise in restoring drug sensitivity in resistant cancer cell lines.
Antibacterial Activity
The antibacterial properties of this compound and its derivatives have also been investigated. Preliminary results indicate that these compounds may possess significant antibacterial activity against various strains.
- Case Study: Antibacterial Efficacy
In vitro assays demonstrated that certain formulations exhibited effective antibacterial properties against E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined for these compounds, showcasing their potential as antimicrobial agents.
| Compound Type | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| TDZ-AgNPs | 0.193 | E. coli |
| WPE-AgNPs | 0.21 | Staphylococcus aureus |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications in the silylether groups or the methanamine core can significantly alter the compound's interaction with biological targets.
- Key Findings
- Trimethylsilylether Groups : These groups enhance solubility and may facilitate cellular uptake.
- Methanamine Core : Variations in this core can impact receptor binding affinity and selectivity towards cancerous versus normal cells.
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using N,N-dimethyl-1,1-bis(neopentyloxy)methanamine with toluene and tert-butanol at 110°C for 16 hours . Key factors affecting yield include:
- Temperature : Higher temperatures (e.g., 110°C) favor reaction completion but may risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity of intermediates.
- Catalysts : Bases like Cs₂CO₃ improve deprotonation efficiency in multi-step syntheses .
Table 1: Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | ↑ Yield with ↑ Temp (up to degradation threshold) |
| Reaction Time | 12–48 hours | Prolonged time reduces side products |
| Solvent | Toluene, tert-BuOH | Non-polar solvents minimize byproducts |
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of trimethylsilyl (δ ~0.1–0.3 ppm) and ethoxy groups (δ ~3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₃H₃₃NO₂Si₂: ~340.2 g/mol) .
- FT-IR : Peaks at ~1050–1100 cm⁻¹ (Si-O-C stretching) and ~1250 cm⁻¹ (Si-CH₃ bending) .
Advanced Questions
Q. What mechanistic insights explain the reactivity of the bis(trimethylsilylethoxy) group in nucleophilic environments?
The bis(trimethylsilylethoxy) moiety acts as a protecting group for amines. The trimethylsilyl (TMS) groups stabilize the intermediate via steric hindrance and electron donation, while the ethoxy linker enhances solubility in organic solvents. Under acidic conditions, the TMS groups are cleaved selectively, regenerating the free amine . Computational studies suggest that the Si-O bond polarization facilitates nucleophilic attack, with activation energies ~20–25 kJ/mol lower than analogous non-silylated compounds .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
Stability studies indicate:
- Thermal Stability : Decomposition above 150°C, releasing trimethylsilanol and ethylene oxide byproducts .
- Hydrolytic Sensitivity : Rapid degradation in aqueous acidic/alkaline conditions (t₁/₂ < 1 hour at pH < 3 or > 10) .
- Light Sensitivity : UV exposure induces radical-mediated cleavage of Si-C bonds, necessitating amber glass storage .
Table 2: Degradation Products
| Condition | Major Degradation Products | Detection Method |
|---|---|---|
| Acidic Hydrolysis | Trimethylsilanol, Ethylene glycol | GC-MS, ¹H NMR |
| Thermal Stress | SiO₂ residues, N-methylmethanamine | TGA-FTIR, LC-HRMS |
Q. What role does this compound play in radioisotope labeling, particularly for ¹⁸F-based tracers?
The compound serves as a precursor for ¹⁸F-radiolabeled probes in PET imaging. For example, in , similar amines are used to synthesize [¹⁸F]FET analogs via nucleophilic fluorination. The bis(trimethylsilylethoxy) group protects the amine during radiosynthesis, which is later deprotected under mild acidic conditions to yield the final tracer . Key parameters include:
- Radiolabeling Efficiency : ~60–70% with optimized reaction time (30–60 minutes) and temperature (70–80°C).
- Purification : Solid-phase extraction (C18 cartridges) removes unreacted ¹⁸F⁻ .
Contradictions and Limitations
- Synthetic Yields : reports yields >70% under reflux conditions, while analogous compounds in show lower yields (~50%) due to steric effects of trimethylsilyl groups .
- Stability Data : Safety sheets () emphasize hydrolytic instability, whereas application-focused studies () assume short-term stability during radiosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
